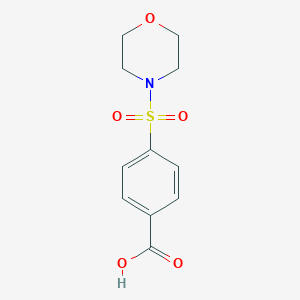

4-(Morpholine-4-sulfonyl)-benzoic acid

Descripción

Overview of Sulfonyl-Containing Organic Compounds in Medicinal Chemistry

Sulfonyl-containing compounds are a cornerstone of modern medicinal chemistry, present in a substantial number of therapeutic drugs. researchgate.net The sulfonyl group (-SO₂-) is a powerful pharmacophore due to its unique physicochemical properties. Structurally, it can act as a bioisostere, mimicking the size and charge distribution of groups like carbonyls and carboxyls, which allows for its introduction into molecules to maintain or enhance biological activity. researchgate.net

The sulfonyl group is a strong hydrogen bond acceptor, a characteristic that can significantly enhance the binding affinity of a drug molecule to its protein target. researchgate.netnih.govresearchgate.net Furthermore, incorporating a sulfonyl group can modulate a molecule's solubility and acidity, and it is structurally stable, which can increase the metabolic stability of a drug by blocking metabolically weak sites. researchgate.net This functional group is integral to a wide array of therapeutic agents, including those with anticancer, antidiabetic, and antibacterial properties. researchgate.netnih.govajchem-b.com The sulfonamide linkage, in particular, has been a leading structural motif in drug development for decades. ajchem-b.comnih.gov

Significance of Benzoic Acid Scaffolds in Drug Discovery

The benzoic acid scaffold is another fundamentally important structure in the field of drug discovery. nih.gov This aromatic carboxylic acid is a versatile building block used in the synthesis of a wide range of bioactive molecules. preprints.orgresearchgate.net Many natural products containing the benzoic acid moiety exhibit significant biological activities, which has spurred its use in synthetic chemistry to develop new drugs. nih.govpreprints.org

Its presence is noted in various established medications, highlighting its utility as a core structural framework. preprints.orgresearchgate.net The carboxylic acid group can participate in crucial interactions with biological targets, and the aromatic ring provides a platform for substitution, allowing for the fine-tuning of a compound's steric and electronic properties to optimize efficacy and selectivity. Researchers have successfully employed benzoic acid scaffolds to create inhibitors for various enzymes and to develop novel antiviral agents. nih.govtandfonline.com

Rationale for Investigating 4-(Morpholine-4-sulfonyl)-benzoic Acid

The investigation into this compound is driven by a rational design approach that combines three pharmacologically significant motifs: a benzoic acid core, a sulfonyl linker, and a morpholine (B109124) ring. The compound's structure features a morpholine sulfonyl group attached at the para-position of the benzoic acid ring.

The rationale for this specific arrangement is multifaceted. The benzoic acid provides a proven scaffold with a carboxylic acid group for target interaction. The sulfonyl group not only links the morpholine ring but also acts as a potent electron-withdrawing group, which increases the acidity of the carboxylic acid proton. This modulation can be critical for binding to certain biological targets. Finally, the morpholine ring is a "privileged" structure in medicinal chemistry, known for improving physicochemical properties such as polarity and aqueous solubility, which can enhance a compound's pharmacokinetic profile. researchgate.netnih.gov Derivatives of this compound have been explored for their potential as anti-inflammatory agents, demonstrating the therapeutic promise of this molecular architecture.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 10252-82-1 jk-sci.com |

| Molecular Formula | C₁₁H₁₃NO₅S |

| Molar Mass | 271.29 g/mol |

| Structure | A benzoic acid derivative with a morpholine sulfonyl group at the para position. |

| Key Features | Contains a polar morpholine ring, an electron-withdrawing sulfonyl group, and an acidic carboxylic acid moiety. |

Current Landscape of Research on Related Morpholine-Sulfonyl Derivatives

The morpholine ring is a widely used heterocyclic motif in drug development, valued for its ability to improve metabolic stability and confer desirable pharmacokinetic properties. nih.govnih.gov Consequently, a vast number of morpholine derivatives have been synthesized and evaluated for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.gove3s-conferences.org

Research on molecules containing both morpholine and sulfonyl groups is an active area. For instance, studies on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have yielded compounds with notable antimicrobial activity. mdpi.com Similarly, the synthesis and biological evaluation of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been undertaken to explore new antimicrobial agents. mdpi.com This body of research focuses heavily on establishing structure-activity relationships (SAR), where systematic structural modifications are made to optimize biological activity. e3s-conferences.org The synthesis of various morpholine-containing sulfonamides is a common strategy to generate novel pharmacologically active reagents. researchgate.net

Research Objectives and Scope of Investigation

The primary research objective for a compound like this compound is to systematically explore its therapeutic potential. This involves leveraging the advantageous properties of its constituent fragments. The investigation aims to synthesize and characterize the compound and its derivatives to create a library of related molecules.

The scope of such an investigation typically includes:

Synthesis: Developing efficient synthetic routes to produce this compound and its analogs with modifications to the benzoic acid ring or by replacing the morpholine with other heterocycles.

Characterization: Confirming the structure and purity of the synthesized compounds using modern analytical techniques such as NMR spectroscopy and mass spectrometry.

Biological Evaluation: Screening the compounds against a panel of biological targets. Based on the known activities of related structures, this could include enzymes implicated in inflammation (e.g., cyclooxygenases), cancer-related kinases, or various microbial strains. e3s-conferences.orgmdpi.com

Structure-Activity Relationship (SAR) Studies: Analyzing the biological data to understand how specific structural features influence activity. This knowledge guides the design of next-generation compounds with improved potency and selectivity.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-morpholin-4-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGXVSENNUSQCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339884 | |

| Record name | 4-(Morpholine-4-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10252-82-1 | |

| Record name | 4-(Morpholine-4-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholine-4-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 4 Morpholine 4 Sulfonyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-(Morpholine-4-sulfonyl)-benzoic acid reveals a logical and efficient synthetic strategy. The primary disconnection points are the sulfonamide bond and the bond between the phenyl ring and the sulfonyl group. This approach simplifies the target molecule into readily available starting materials.

The key disconnections are:

C-S Bond Disconnection: This bond, connecting the benzoic acid moiety to the sulfur atom, points to a precursor such as 4-halobenzoic acid or a derivative that can undergo sulfonation or a coupling reaction.

S-N Bond Disconnection: Breaking the bond between the sulfur atom and the morpholine (B109124) nitrogen suggests two key precursors: a sulfonyl halide derivative of benzoic acid and morpholine itself.

This analysis logically leads to the most common and direct synthetic route, which involves the reaction of a 4-(halosulfonyl)benzoic acid with morpholine.

Detailed Synthetic Pathways for Compound Elaboration

The elaboration of this compound is most effectively carried out by the formation of the sulfonamide bond as the final key step. This involves the preparation of a reactive benzoic acid precursor followed by the introduction of the morpholine moiety.

Strategies for Sulfonylation of Benzoic Acid Precursors

The primary strategy for introducing the sulfonyl group onto the benzoic acid scaffold is the direct halosulfonylation of benzoic acid. However, a more common and controlled approach begins with a precursor that is more amenable to selective sulfonation. A key intermediate in the synthesis of the target compound is 4-(chlorosulfonyl)benzoic acid. This intermediate can be synthesized from precursor molecules through chlorosulfonation reactions.

Introduction of the Morpholine Moiety

The introduction of the morpholine ring is typically achieved through a nucleophilic substitution reaction. Morpholine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride. This reaction forms the stable sulfonamide linkage.

A well-established procedure for the synthesis of this compound involves the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine. prepchem.com In this method, a solution of 4-(chlorosulfonyl)benzoic acid in a suitable solvent, such as tetrahydrofuran (THF), is treated with morpholine in the presence of a base. prepchem.com The base, for instance, diisopropylethylamine, is crucial for scavenging the hydrochloric acid that is generated during the reaction, thereby driving the reaction to completion. prepchem.com

Formation and Functionalization of the Carboxyl Group

In the most direct synthetic route, the carboxyl group is already present on the starting material, 4-(chlorosulfonyl)benzoic acid, and is carried through the synthesis. Following the formation of the sulfonamide, the product is typically isolated by acidification of the reaction mixture. This protonates the carboxylate salt, leading to the precipitation of the final product, this compound. prepchem.com

Reaction Condition Optimization and Yield Enhancement Studies

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often studied include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants.

In a reported synthesis, the reaction is carried out in THF at room temperature. prepchem.com The use of diisopropylethylamine as the base and a slight excess of morpholine ensures the complete consumption of the starting sulfonyl chloride. prepchem.com This procedure has been shown to produce a high yield of the desired product, reported to be around 87%. prepchem.com

| Parameter | Condition | Rationale |

| Solvent | Tetrahydrofuran (THF) | Good solubility for reactants. |

| Base | Diisopropylethylamine | Scavenges HCl byproduct. |

| Reactant Ratio | Slight excess of morpholine | Ensures complete reaction of the limiting reagent. |

| Temperature | Room Temperature | Mild conditions, minimizing side reactions. |

| Work-up | Acidification with HCl | Precipitates the final carboxylic acid product. |

Further studies could explore other non-protic solvents and alternative bases to potentially improve the yield and simplify the purification process. The dropwise addition of the 4-(chlorosulfonyl)benzoic acid solution to the morpholine and base solution is a common technique to control the reaction exotherm and prevent the formation of impurities. prepchem.com

Green Chemistry Approaches to Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. While specific green synthetic protocols for this compound are not extensively detailed in publicly available research, the application of established green chemistry techniques to its conventional synthesis offers significant potential for environmental and efficiency improvements.

A known conventional route to this compound involves the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine in the presence of a base like diisopropylethylamine in an organic solvent such as tetrahydrofuran (THF) prepchem.com. Greener alternatives to this method could involve several approaches:

Solvent Substitution: Replacing hazardous organic solvents like THF with more environmentally benign options is a cornerstone of green chemistry. Water, ionic liquids, or deep eutectic solvents could be explored as alternative reaction media researchgate.netmdpi.com. N-formylmorpholine has also been investigated as a green solvent for various organic syntheses ajgreenchem.com.

Energy Efficiency: The use of microwave irradiation or ultrasound assistance can significantly reduce reaction times and energy consumption compared to conventional heating methods orientjchem.orgniscpr.res.intandfonline.comrasayanjournal.co.innih.govresearchgate.netbeilstein-journals.org. These techniques have been successfully applied to the synthesis of various sulfonamides and benzoic acid derivatives orientjchem.orgniscpr.res.inrasayanjournal.co.innih.govijprdjournal.com.

Catalyst-Free or Biocatalytic Methods: Investigating catalyst-free reaction conditions or the use of biocatalysts, such as enzymes, could eliminate the need for potentially toxic catalysts and often allow for reactions under milder conditions nih.gov. The biocatalytic synthesis of related compounds has been demonstrated and could be adapted for the production of this compound nih.gov.

| Green Chemistry Approach | Potential Application in Synthesis of this compound | Primary Benefits |

| Use of Greener Solvents | Replacing traditional organic solvents (e.g., THF) with water, ionic liquids, or bio-solvents. | Reduced solvent toxicity and waste. |

| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the reaction between 4-(chlorosulfonyl)benzoic acid and morpholine. | Shorter reaction times, increased yields, and lower energy consumption. |

| Ultrasound-Assisted Synthesis | Utilizing ultrasonic waves to promote the reaction. | Enhanced reaction rates and yields under milder conditions. |

| Biocatalysis | Employing enzymes to catalyze the formation of the sulfonamide bond. | High selectivity, mild reaction conditions, and reduced waste. |

Isolation and Purification Techniques for the Target Compound

Following its synthesis, the isolation and purification of this compound are crucial steps to obtain a product of high purity.

The conventional workup for the synthesis of this compound involves an initial extraction to remove non-polar impurities, followed by acidification of the aqueous layer to precipitate the product prepchem.com. The precipitated solid is then collected by filtration and washed with cold water to remove any remaining water-soluble impurities prepchem.com.

For further purification, recrystallization is a standard and effective technique for solid organic compounds. This method relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. While a specific solvent system for the recrystallization of this compound is not explicitly documented, common solvents for benzoic acid derivatives, such as water or ethanol-water mixtures, could be systematically evaluated to find the optimal conditions.

Chromatographic methods offer another powerful tool for purification. Techniques like column chromatography could be employed to separate the target compound from any byproducts or unreacted starting materials.

Spectroscopic and Chromatographic Methodologies for Synthetic Verification

The unambiguous confirmation of the chemical structure of synthesized this compound is achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure. Although specific spectral data for this compound is not readily available, expected chemical shifts can be predicted based on the structure and data from analogous compounds. For instance, the protons of the morpholine ring would likely appear in the aliphatic region, while the aromatic protons would be observed in the downfield region of the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group (S=O stretching), the carboxylic acid group (C=O and O-H stretching), and the aromatic ring.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. The molecular weight of this compound is 271.29 g/mol scbt.commatrix-fine-chemicals.com.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for assessing the purity of the synthesized compound and for quantitative analysis. A reversed-phase HPLC method would be suitable, where the compound is separated on a non-polar stationary phase with a polar mobile phase.

Gas Chromatography (GC): Due to the low volatility of this compound, direct analysis by GC may be challenging. However, derivatization to a more volatile ester derivative could enable GC analysis if required.

| Analytical Technique | Information Provided |

| ¹H NMR Spectroscopy | Provides information on the number and chemical environment of protons. |

| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., C=O, S=O, O-H). |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and can be used for quantitative analysis. |

Design, Synthesis, and Evaluation of 4 Morpholine 4 Sulfonyl Benzoic Acid Derivatives and Analogs

Rational Design Principles for Structural Modification

The rational design of analogs based on the 4-(morpholine-4-sulfonyl)-benzoic acid core involves systematic modifications at three key positions: the morpholine (B109124) ring, the carboxylic acid group, and the central phenyl ring. Each modification is intended to probe specific interactions with biological targets and to modulate the physicochemical properties of the molecule.

The morpholine moiety is a privileged pharmacophore in medicinal chemistry, often incorporated into drug candidates to improve their pharmacological and pharmacokinetic profiles. nih.govresearchgate.net Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through its oxygen and nitrogen atoms. acs.orgnih.gov The nitrogen atom's weak basicity gives the ring a pKa value close to physiological pH, which can be advantageous for solubility and permeability. nih.gov

Introduction of Substituents: Adding alkyl or other functional groups at the 2, 3, 5, or 6-positions of the morpholine ring can introduce steric bulk or new interaction points. For instance, substitution at the C-2 or C-3 positions has been shown to influence the activity of other morpholine-containing compounds. e3s-conferences.org

Ring Alteration: Replacing the morpholine ring with other heterocyclic systems like piperidine (B6355638) or thiomorpholine (B91149) allows for the evaluation of the oxygen atom's contribution to activity. acs.org Such changes can significantly alter the molecule's polarity, hydrogen bonding capacity, and conformational flexibility.

Bioisosteric Replacement: The morpholine ring can be replaced with other groups that mimic its size and electronic properties to fine-tune the molecule's interaction with a biological target.

The carboxylic acid group is a primary site for derivatization, allowing for significant modulation of polarity, lipophilicity, and hydrogen bonding potential. This functional group can be converted into a variety of other functionalities, such as esters, amides, and hydrazides, to create prodrugs or to explore new binding interactions.

Synthesis of Amide and Hydrazide Derivatives: The synthesis of amides and hydrazides from the parent benzoic acid is a common strategy. For example, a related compound, 4-(morpholin-4-yl)benzoic acid, can be converted to its corresponding benzohydrazide (B10538). researchgate.net This process typically involves activating the carboxylic acid, often by converting it to an acyl chloride with a reagent like thionyl chloride, followed by reaction with hydrazine (B178648) hydrate. researchgate.net Similarly, amide derivatives can be synthesized by reacting the acyl chloride with various primary or secondary amines. mdpi.commdpi.com

A general synthetic route is outlined below:

Acyl Chloride Formation: The starting material, this compound, is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) to form the more reactive intermediate, 4-(morpholine-4-sulfonyl)benzoyl chloride. researchgate.netmdpi.com

Derivatization: The acyl chloride is then reacted with a nucleophile (an alcohol for esters, an amine for amides, or hydrazine for hydrazides) to yield the desired derivative. researchgate.netmdpi.commdpi.com

The table below summarizes potential derivatizations of the carboxyl group.

| Starting Material | Reagent | Resulting Derivative Class |

| This compound | Alcohol (R-OH) / Acid Catalyst | Ester |

| 4-(Morpholine-4-sulfonyl)benzoyl chloride | Amine (R-NH₂) | Amide |

| 4-(Morpholine-4-sulfonyl)benzoyl chloride | Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazide |

These modifications can drastically alter the biological activity of the parent compound by changing how it interacts with target proteins or by modifying its ability to cross cell membranes.

Introducing substituents onto the central phenyl ring is a key strategy for exploring the structure-activity relationship and optimizing ligand-receptor interactions. The electronic and steric nature of these substituents can profoundly influence the molecule's binding affinity and efficacy.

By adding electron-donating or electron-withdrawing groups, the electronic distribution across the aromatic system can be fine-tuned. For example, in a series of sulfamoyl benzoic acid analogues, the addition of a chloro substituent on the phenyl ring led to a compound with potent and specific agonist activity for the LPA₂ receptor. nih.gov

Potential substitutions and their predicted impact are detailed in the table below.

| Position on Phenyl Ring | Substituent Type | Potential Impact |

| Ortho to Carboxyl | Halogen (e.g., Cl, F) | May induce a conformational twist, influencing binding orientation. |

| Meta to Carboxyl | Methoxy (-OCH₃) | Can act as a hydrogen bond acceptor and increase lipophilicity. |

| Ortho to Sulfonyl | Methyl (-CH₃) | Adds steric bulk and can explore hydrophobic pockets in a binding site. |

| Meta to Sulfonyl | Nitro (-NO₂) | Strong electron-withdrawing group, altering the pKa of the carboxyl group. |

The synthesis of these substituted analogs often starts from an appropriately substituted benzoic acid derivative, which then undergoes sulfonylation and subsequent reaction with morpholine.

Advanced Synthetic Strategies for Analog Libraries

To efficiently explore the vast chemical space made accessible by the modifications described above, modern medicinal chemistry relies on advanced synthetic strategies that enable the rapid production of large numbers of compounds. fiveable.me These approaches, such as parallel synthesis and combinatorial chemistry, are essential for accelerating the drug discovery process. acs.orgnumberanalytics.com

Parallel synthesis is a powerful technique for rapidly generating libraries of related compounds. spirochem.comnih.gov Unlike traditional synthesis which produces one molecule at a time, parallel synthesis allows for the simultaneous creation of dozens or hundreds of analogs in physically separate reaction vessels, often in multi-well plate formats. spirochem.comasynt.com This method is highly efficient for lead optimization, where a core scaffold is decorated with a variety of building blocks. acs.org

For the this compound scaffold, a parallel synthesis approach could be used to create a library of amide derivatives. A common workflow would involve:

Scaffold Preparation: Large-scale synthesis of the key intermediate, 4-(morpholine-4-sulfonyl)benzoyl chloride.

Library Generation: Aliquots of the acyl chloride are dispensed into the wells of a microtiter plate. A different amine building block is then added to each well.

Reaction and Purification: The reactions are run under identical conditions, followed by high-throughput purification, often using techniques like mass-directed preparative HPLC.

This approach, combined with high-throughput screening (HTS) for biological activity, dramatically shortens the iterative cycle of designing, synthesizing, and testing new compounds. nih.govleeds.ac.uk Automation and robotics are often integrated into these workflows to further increase efficiency and reduce errors. drugtargetreview.comyoutube.com

Combinatorial chemistry encompasses methods to prepare a vast number of compounds in a single process, creating large "libraries" that can be screened for biological activity. niscpr.res.inwikipedia.org It is a cornerstone of modern drug discovery, enabling the exploration of a much larger chemical space than is possible with traditional methods. fiveable.menumberanalytics.com

Two primary strategies in combinatorial chemistry are:

Solid-Phase Synthesis: The starting material is attached to a solid support (a resin bead), and successive reagents are added in solution. Excess reagents and byproducts are easily washed away after each step. This method is particularly well-suited for automation.

Solution-Phase Synthesis: Reactions are carried out in solution, and purification methods are employed to remove unwanted byproducts.

A combinatorial "mix-and-split" synthesis could be envisioned for creating a diverse library from the this compound scaffold. For example, a set of substituted sulfonyl chlorides could be reacted with a set of substituted anilines, which are then reacted with a set of substituted morpholine precursors. This approach can generate thousands of unique compounds from a relatively small number of starting materials, significantly increasing the probability of discovering a novel lead compound. niscpr.res.in

Characterization of Synthesized Analogs

The structural confirmation and purity assessment of newly synthesized analogs of this compound are established through a combination of spectroscopic and physical methods. These analytical techniques are fundamental to verifying the successful synthesis of the target molecules before they proceed to biological evaluation. The primary methods employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are critical tools for elucidating the precise molecular structure of the synthesized derivatives. ¹H NMR provides information on the number and environment of protons, confirming the presence of the morpholine, benzoyl, and any additional substituted moieties. For instance, in the characterization of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine analogs, NMR is a key technique for structural confirmation. mdpi.com Similarly, detailed ¹H NMR and ¹³C NMR analyses are used to verify the structures of various new morpholine derivatives. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the characteristic functional groups present in the synthesized molecules. Specific absorption bands confirm the integrity of key structural features. In the synthesis of 4-morpholin-4-yl-benzoic acid derivatives, characteristic peaks are observed for C=O and C-N stretching, confirming the presence of the amide and morpholine groups, respectively. researchgate.net

Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the synthesized compounds, thereby confirming their elemental composition. The molecular ion peak (M+) in the mass spectrum provides direct evidence of the target molecule. It is a standard method used in the characterization of compounds such as 4-(morpholin-4-yl) benzohydrazide. researchgate.net

Physical Characterization:

Melting Point: The melting point of a synthesized crystalline solid is a crucial indicator of its purity. A sharp and defined melting point range suggests a pure compound. This technique is routinely used to characterize final products and synthetic intermediates. researchgate.net

The characterization data for representative analogs are summarized below.

| Compound/Analog Class | Characterization Methods Used | Key Findings / Observations | Reference |

| 4-(Morpholin-4-yl) benzohydrazide Derivatives | IR, ¹H NMR, Mass Spectrometry, Melting Point | IR spectra showed characteristic C=O (1686 cm⁻¹) and C-N (1130 cm⁻¹) stretches. Mass spectrometry confirmed the molecular ion peak (m/z): 206.29 (M+1). Melting points were determined for all derivatives. | researchgate.net |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Analogs | NMR, Cyclodehydration | Intramolecular cyclodehydration of 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid yielded the corresponding 4H-1,3-oxazol-5-one derivative. | mdpi.com |

| 2,5-Substituted Benzoic Acid Analogs | HSQC-NMR, Crystallography | Structural information obtained via HSQC-NMR and X-ray crystallography confirmed the binding poses of inhibitors to target proteins like Mcl-1. | nih.gov |

| General Morpholine Derivatives | FT-IR, ¹H NMR, ¹³C NMR | The structures of a new series of morpholine derivatives were confirmed by detailed analysis of their spectroscopic data. | researchgate.net |

Preliminary Biological Screening Methodologies for Derivatives

Following synthesis and characterization, the novel analogs of this compound undergo preliminary biological screening to identify compounds with potential therapeutic activity. The choice of screening methodology is dictated by the rational design of the derivatives and their intended biological targets. Common screening approaches include antimicrobial assays and target-specific functional assays.

Antimicrobial Activity Screening:

A primary area of investigation for morpholine-containing compounds is their potential as antimicrobial agents. Standardized in vitro methods are used to determine the efficacy of the synthesized analogs against various bacterial and fungal strains.

Agar (B569324) Diffusion Method (Cup-Plate Method): This technique provides a qualitative assessment of antimicrobial activity. A standardized microbial inoculum is spread over an agar plate, and the test compounds are introduced into wells (cups) cut into the agar. The diameter of the zone of inhibition surrounding the well indicates the compound's ability to halt microbial growth. This method was used to evaluate the antimicrobial properties of 4-(morpholin-4-yl) benzohydrazide derivatives using nutrient agar media. researchgate.net

Broth Dilution Method: To obtain quantitative data, such as the Minimum Inhibitory Concentration (MIC), broth dilution methods are employed. This involves preparing serial dilutions of the test compounds in a liquid growth medium in 96-well microplates, which are then inoculated with a standardized suspension of microorganisms. Microbial growth is often assessed by measuring the absorbance (optical density) of the broth; an increase in absorbance correlates with cell growth. scielo.br This method allows for a more precise determination of a compound's potency.

Target-Specific Functional Assays:

When derivatives are designed to interact with a specific enzyme or receptor, more specialized assays are utilized to measure their functional effect.

Receptor Binding and Functional Assays: For compounds designed as receptor agonists or antagonists, cell-based functional assays are essential. For example, in the development of sulfamoyl benzoic acid analogs targeting lysophosphatidic acid (LPA) receptors, a Fura-2AM Ca²⁺ assay was used. nih.gov This assay measures changes in intracellular calcium concentration in response to receptor activation, allowing for the determination of a compound's agonist activity and potency (EC₅₀ value). nih.gov

Enzyme Inhibition and Protein Binding Assays: Comparative studies often employ receptor binding assays to evaluate how different substituents on the core structure affect activity. For analogs designed as protein-protein interaction inhibitors, such as the 2,5-substituted benzoic acid inhibitors of Mcl-1 and Bfl-1, techniques like Heteronuclear Single Quantum Coherence (HSQC) NMR are used to study the interaction between the compound and the target protein directly. nih.gov

| Screening Methodology | Purpose | Example Application | Reference |

| Cup-Plate Method | Qualitative antimicrobial screening | Evaluation of 4-(morpholin-4-yl) benzohydrazide derivatives against various bacteria. | researchgate.net |

| Microplate Absorbance Assay | Quantitative antibacterial screening (MIC determination) | Used for screening 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. | scielo.br |

| Fura-2AM Ca²⁺ Assay | To determine receptor agonist/antagonist activity | Testing sulfamoyl benzoic acid analogues for activity at LPA G-protein coupled receptors. | nih.gov |

| HSQC-NMR / Crystallography | To confirm binding to a specific protein target | Characterizing the interaction of 2,5-substituded benzoic acid inhibitors with Mcl-1 and Bfl-1 proteins. | nih.gov |

Biological and Pharmacological Investigations

Antimicrobial Activity Profiling

Direct antimicrobial screening data for 4-(Morpholine-4-sulfonyl)-benzoic acid is not prominently reported in the current body of scientific literature. However, studies on analogous structures provide some indication of the potential antimicrobial profile of this class of compounds.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

There is no specific data available for the antibacterial efficacy of this compound. Research on other benzoic acid derivatives suggests that the antimicrobial activity is influenced by factors such as pH and the nature of substituents on the benzene (B151609) ring. For instance, benzoic acid itself can inhibit the growth of E. coli O157:H7 at a concentration of 1 mg/mL. The introduction of hydroxyl or methoxyl groups can modulate this activity.

In a study on salicylanilide (B1680751) esters of benzoic acid, significant antibacterial activity was observed against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.98 μmol/L. However, benzoic acid alone showed no activity up to 500 μmol/L in this particular study.

Derivatives of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid have demonstrated potent activity against Gram-positive bacteria, including various strains of Staphylococcus aureus and Enterococcus faecalis, with MIC values as low as 0.78 µg/mL. The substitution pattern on the aniline (B41778) ring was found to be crucial for the antibacterial activity.

Antifungal Efficacy Against Pathogenic Fungi

Specific data on the antifungal efficacy of this compound against pathogenic fungi is not available in the reviewed literature. However, the morpholine (B109124) class of compounds is known for its antifungal properties, primarily through the inhibition of ergosterol (B1671047) biosynthesis. For example, silicon-incorporated morpholine analogues have shown potent, broad-spectrum antifungal activity against human pathogenic fungi such as Candida albicans, Candida glabrata, Cryptococcus neoformans, and Aspergillus niger.

Benzoic acid derivatives, in general, have been investigated for their antifungal properties. Some have been found to exhibit strong antifungal activity against phytopathogenic fungi like Moniliophthora roreri. The presence of a carboxyl group and prenylated chains were identified as important structural features for this activity. In studies of salicylanilide benzoates, the antifungal activity was found to be significantly lower than their antibacterial effects.

Antitubercular Activity Assessment

While there is no direct assessment of the antitubercular activity of this compound, derivatives of the closely related 4-(morpholin-4-yl)benzoic acid have been synthesized and evaluated for their potential against Mycobacterium tuberculosis. A series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides , which are derived from 4-(morpholin-4-yl)benzoic acid, demonstrated significant antitubercular activity against both the H37Rv strain and clinical isolates of M. tuberculosis that are resistant to streptomycin, isoniazid, rifampicin, and ethambutol. The morpholine ring is considered an important feature for the antimicrobial, including antimycobacterial, activity of these compounds.

The general structure of these active hydrazide derivatives incorporates the 4-morpholinobenzoyl moiety linked to various substituted aromatic aldehydes. The specific substitutions on the arylidene ring were found to influence the potency of the compounds.

Evaluation Against Clinically Relevant Drug-Resistant Strains

Direct studies on the efficacy of this compound against drug-resistant strains are absent from the literature. However, a structurally related compound, 4-(Phenylsulfonyl)morpholine , has been investigated for its ability to modulate the activity of conventional antibiotics against multi-drug resistant (MDR) bacteria. While 4-(Phenylsulfonyl)morpholine itself did not show direct antimicrobial activity (MIC ≥1024 μg/mL), it was found to enhance the efficacy of aminoglycoside antibiotics like amikacin (B45834) and gentamicin (B1671437) against Gram-negative strains. For instance, in combination with amikacin, it significantly reduced the MIC of the antibiotic against a resistant strain of Pseudomonas aeruginosa.

Furthermore, derivatives of 4-(morpholin-4-yl)benzoic acid, specifically the 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, have shown activity against drug-resistant clinical isolates of M. tuberculosis. Additionally, certain benzoic acid derivatives have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA).

Other Pharmacological Activities

Enzyme Inhibition Studies

There is a lack of specific enzyme inhibition data for this compound in the public domain. However, the broader class of benzoic acid derivatives has been explored as inhibitors of various enzymes.

For example, certain benzoic acid derivatives have been identified as inhibitors of fungal CYP53, a cytochrome P450 enzyme, which is a potential target for antifungal agents. Other studies have shown that some benzoic acid derivatives can inhibit tyrosinase, an enzyme involved in melanin (B1238610) synthesis.

In the context of cancer research, derivatives of 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid have been synthesized and evaluated as non-steroidal inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and prostate cancer.

It is plausible that the sulfonyl group in this compound could facilitate interactions with the active sites of certain enzymes. However, without empirical data, this remains speculative.

Receptor Binding and Modulation Assays

A thorough search of scientific databases yields no specific studies detailing the receptor binding profile or modulation capabilities of this compound. While the sulfonamide and carboxylic acid groups present in the molecule suggest potential interactions with various biological targets, including enzymes and receptors, empirical data from dedicated binding assays for this compound are not available in the published literature. Research on structurally related molecules, such as certain 2,5-substituted benzoic acid derivatives, has explored binding to anti-apoptotic proteins like Mcl-1 and Bfl-1, but these findings cannot be directly extrapolated to this compound.

Anti-inflammatory or Other Therapeutic Potentials

While derivatives of this compound have been synthesized and investigated for their potential anti-inflammatory properties, there is a lack of published studies that specifically evaluate the anti-inflammatory or other therapeutic activities of the parent compound itself. The general therapeutic potential of benzoic acid derivatives is widely acknowledged in medicinal chemistry, with various compounds exhibiting a range of biological effects. However, without specific in vitro or in vivo studies on this compound, its therapeutic potential remains speculative and unconfirmed.

Cellular Biology Studies

Cellular Uptake and Intracellular Distribution

There are no available scientific reports detailing the cellular uptake mechanisms or the intracellular distribution of this compound. Understanding how a compound enters cells and where it localizes is crucial for elucidating its mechanism of action. The physicochemical properties of the molecule, such as its polarity and size, would influence its ability to cross cellular membranes, but experimental data are required for confirmation.

Cytotoxicity and Selective Toxicity in Eukaryotic Cell Lines

Dedicated studies on the cytotoxicity of this compound against various eukaryotic cell lines, or an assessment of its selective toxicity, are absent from the current scientific literature. While research on other morpholine-containing compounds has demonstrated cytotoxic effects against cancer cell lines, these results are not directly applicable to the compound .

Cell Cycle Analysis and Apoptosis Induction Studies

No published research has investigated the effects of this compound on the cell cycle or its potential to induce apoptosis. Studies on derivatives have shown that certain related compounds can arrest the cell cycle and trigger apoptotic pathways in cancer cells. nih.gov However, the specific activity of this compound in these cellular processes has not been reported.

Preliminary In Vivo Efficacy Studies

Consistent with the lack of in vitro data, there are no published preliminary in vivo efficacy studies for this compound. The progression of a compound to in vivo testing is contingent on promising in vitro results, which, for this specific molecule, are not currently available in the scientific domain.

Mechanistic Elucidation of Biological Action

Identification of Molecular Targets and Pathways

The biological effects of 4-(Morpholine-4-sulfonyl)-benzoic acid and its derivatives are likely mediated through the modulation of specific molecular targets and signaling pathways. Key potential targets include human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and bacterial dihydropteroate (B1496061) synthase (DHPS).

Derivatives of morpholine-sulfonyl benzoic acid have demonstrated inhibitory activity against h-NTPDases, enzymes that are often overexpressed in tumor environments. This inhibition is thought to contribute to the observed anti-cancer and anti-inflammatory properties of these compounds. The anti-inflammatory effects may also be linked to a reduction in pro-inflammatory cytokines.

Given its sulfonamide structure, this compound is also hypothesized to function as an antimicrobial agent by targeting the folic acid synthesis pathway in bacteria. nih.gov Sulfonamides typically act as competitive antagonists of para-aminobenzoic acid (pABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS). nih.gov By inhibiting DHPS, these compounds disrupt the production of folic acid, a vital component for bacterial growth and replication.

Investigation of Binding Interactions with Biological Macromolecules

The interaction of this compound with its biological targets is predicated on a combination of non-covalent interactions. While direct experimental data on the binding of this specific compound is limited, molecular docking studies of its derivatives with targets such as h-NTPDases offer valuable insights.

These in silico models suggest that the various moieties of the molecule play distinct roles in binding:

The Morpholine (B109124) Ring: Can participate in hydrogen bonding with amino acid residues in the active site of the target protein.

The Sulfonyl Group: Is predicted to form hydrogen bonds and potentially engage in π-sulfur interactions.

The Phenyl Ring: Can establish π-cation and π-alkyl interactions with the protein's binding pocket.

These interactions collectively contribute to the stable binding of the inhibitor to the enzyme, leading to the modulation of its activity.

Enzyme Kinetics and Mechanistic Pathways of Inhibition/Activation

The inhibitory action of compounds related to this compound has been characterized through enzyme kinetics studies, providing insights into their potency and mechanism of inhibition.

As a sulfonamide, its antibacterial action is proposed to follow a competitive inhibition model. In this scenario, the compound competes with the natural substrate, p-aminobenzoic acid, for binding to the active site of dihydropteroate synthase. nih.gov This competitive antagonism effectively blocks the enzyme's function.

For derivatives of morpholine-sulfonyl benzoic acid, their potency as inhibitors of various h-NTPDase isoforms has been quantified using the half-maximal inhibitory concentration (IC50) value. These studies reveal that structural modifications can influence both the potency and selectivity of inhibition against different h-NTPDase isoforms.

Table 1: Inhibitory Activity of a Derivative of Morpholine-Sulfonyl Benzoic Acid Against h-NTPDase Isoforms

| h-NTPDase Isoform | IC50 (µM) | Inhibition Level |

| h-NTPDase2 | 0.29 ± 0.07 | Selective inhibition |

| h-NTPDase3 | 3.21 ± 0.09 | Moderate inhibition |

| h-NTPDase8 | 0.28 ± 0.07 | Most potent inhibitor |

This data represents a derivative and not this compound itself.

Cellular and Molecular Responses to Compound Treatment

The interaction of this compound and its analogs with their molecular targets triggers a cascade of cellular and molecular responses.

In the context of cancer, in vitro studies on derivatives have demonstrated a significant reduction in the proliferation of various cancer cell lines. Furthermore, some morpholino-containing compounds have been shown to induce apoptosis, or programmed cell death, a critical mechanism in anti-cancer therapy. nih.gov

The anti-inflammatory properties of these compounds are evidenced by a reduction in the markers of inflammation in animal models. This is consistent with the inhibition of pro-inflammatory signaling pathways.

Analysis of Resistance Mechanisms and Strategies for Overcoming Them

The development of resistance is a significant challenge in the therapeutic application of antimicrobial and anti-cancer agents. For sulfonamide-based compounds like this compound, several resistance mechanisms have been identified in bacteria.

The primary mechanisms of bacterial resistance to sulfonamides include:

Mutations in the Target Enzyme: Alterations in the folP gene, which encodes for dihydropteroate synthase (DHPS), can reduce the binding affinity of the sulfonamide inhibitor to the enzyme. nih.govsemanticscholar.org

Acquisition of Resistance Genes: Bacteria can acquire foreign genes, such as sul1 and sul2, through horizontal gene transfer. nih.govsemanticscholar.orgresearchgate.net These genes encode for alternative, drug-resistant variants of DHPS that are not effectively inhibited by sulfonamides. nih.govsemanticscholar.orgbiorxiv.orgspringernature.com

Strategies to overcome such resistance often involve the development of novel sulfonamide derivatives that can effectively inhibit the resistant enzyme variants or the use of combination therapies that target different bacterial pathways.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Analysis of Structural Features Influencing Biological Potency and Selectivity

The sulfonamide group (-SO₂NH-) is a well-established pharmacophore in medicinal chemistry, and the sulfonyl moiety (-SO₂-) within 4-(Morpholine-4-sulfonyl)-benzoic acid plays a pivotal role in its biological interactions. The sulfonamide group is known to be a stable and well-tolerated functional group in humans. nih.gov For many sulfonamide-based drugs, the presence of the sulfonamide moiety is crucial for their mechanism of action, and its modification can lead to a complete loss of activity. tandfonline.com

The sulfonamide group can act as a hydrogen bond acceptor, which is a critical feature for binding to the active sites of various enzymes and receptors. researchgate.net In the context of carbonic anhydrase inhibitors, for instance, the ionized form of the SO₂NH₂ group is what promotes the biological process. nih.gov The sulfonyl group in this compound, by extension, is expected to participate in crucial hydrogen bonding interactions within a biological target.

The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, significantly influences the pharmacokinetic and pharmacodynamic properties of the parent compound. The morpholine moiety is often incorporated into drug candidates to improve properties such as solubility and brain permeability. nih.gov

The conformation of the morpholine ring, which typically adopts a chair conformation, can also influence receptor binding. The orientation of substituents on the morpholine ring can either enhance or hinder interactions with the target protein. For example, in a study of lactate (B86563) dehydrogenase inhibitors, the oxygen atom of a morpholine group was found to have a crucial polar interaction with an arginine residue in the active site. acs.org

The following table summarizes the impact of morpholine ring modifications on the biological activity of related sulfonamide compounds:

| Modification of Morpholine Ring | Effect on Biological Activity | Reference |

| Replacement of piperidine (B6355638) with morpholine | Significant reduction in Naᵥ1.7 inhibitory activity | nih.gov |

| Replacement of 3,5-dimethylpiperidine (B146706) with morpholine | Disadvantageous for antistaphylococcal activity | tandfonline.com |

| Presence of morpholine oxygen | Crucial polar interaction with target enzyme | acs.org |

In the context of antibacterial sulfonamides, the benzoic acid portion can mimic p-aminobenzoic acid (PABA), an essential metabolite for bacterial folic acid synthesis. nih.govresearchgate.net This mimicry allows the sulfonamide to act as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase.

Furthermore, the aromatic nature of the benzene (B151609) ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein, which can significantly enhance binding affinity. researchgate.net The position of the sulfonyl and carboxylic acid groups on the benzene ring is also crucial for optimal activity, as it dictates the spatial arrangement of these key interacting groups.

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent and selective analogs.

The development of a robust QSAR model begins with the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For sulfonamide derivatives, a wide range of descriptors have been employed in QSAR studies. nih.govjbclinpharm.orgekb.eg

Commonly used categories of molecular descriptors include:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices like the Balaban index and Randic connectivity index. capes.gov.br

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, polarizability, and various quantum chemical parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ekb.eg

Steric descriptors: These describe the size and shape of the molecule, including molar refractivity and van der Waals volume.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences a compound's ability to cross cell membranes.

3D descriptors: These are derived from the three-dimensional structure of the molecule and can include information about molecular shape and electrostatic potential.

The following table provides examples of molecular descriptors used in QSAR studies of sulfonamide derivatives:

| Descriptor Type | Examples | Reference |

| Topological | Balaban index (J), Randic connectivity index (χ¹) | capes.gov.br |

| Electronic | Electrophilicity (ω), SCF energy, Dipole moment | ekb.eg |

| Steric | Molar Refractivity | ekb.eg |

| 3D-QSAR Fields | Steric and electrostatic fields (CoMFA), Hydrophobic, H-bond donor and acceptor fields (CoMSIA) | tandfonline.com |

Once the molecular descriptors have been calculated, statistical methods are used to develop a mathematical model that correlates these descriptors with the observed biological activity.

Multiple Linear Regression (MLR) is a commonly used method for developing QSAR models. nih.govnih.gov In MLR, a linear equation is generated that relates the biological activity to a combination of the most relevant molecular descriptors. The quality of an MLR model is assessed by statistical parameters such as the squared correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validated R² (q² or R²cv), which measures the predictive ability of the model. jbclinpharm.orgmedwinpublishers.com

Artificial Neural Networks (ANN) are another powerful tool for QSAR modeling, capable of handling non-linear relationships between descriptors and activity. jbclinpharm.org ANNs are trained on a set of compounds with known activities and can then be used to predict the activity of new compounds.

3D-QSAR methods , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to develop models based on the three-dimensional structures of the compounds. tandfonline.com These methods generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity, providing valuable insights for rational drug design.

The validation of a QSAR model is a critical step to ensure its robustness and predictive power. This is typically done using both internal validation techniques, such as leave-one-out cross-validation, and external validation with a set of compounds not used in the model development. nih.govjbclinpharm.org

The following table summarizes statistical methods and validation parameters used in QSAR studies of sulfonamides:

| Statistical Method | Key Validation Parameters | Description | Reference |

| Multiple Linear Regression (MLR) | R², q² (or R²cv), F-statistic | Develops a linear equation to predict activity. R² measures goodness of fit, q² measures predictive power. | nih.govjbclinpharm.orgmedwinpublishers.com |

| Artificial Neural Network (ANN) | R² for training and test sets | A non-linear method that can model complex relationships. | jbclinpharm.org |

| 3D-QSAR (CoMFA/CoMSIA) | q², r²pred | Generates 3D contour maps to guide structural modifications. | tandfonline.com |

Predictive Power and Applicability Domain of Models

The utility of any QSAR model is fundamentally determined by its predictive power and its defined applicability domain (AD). nih.govresearchgate.net The predictive power is assessed through rigorous statistical validation, including internal validation (e.g., leave-one-out cross-validation) and, most importantly, external validation using an independent test set of compounds. nih.gov High values for the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for the external test set (R²pred) are indicative of a robust and predictive model. nih.gov

The applicability domain defines the chemical space in which the QSAR model can make reliable predictions. nih.govmdpi.comtum.de This is crucial because QSAR models are generally reliable for interpolation (predicting the activity of compounds similar to those in the training set) but may fail when extrapolating to novel chemical scaffolds. nih.gov The AD can be defined based on the range of descriptor values in the training set, structural similarity, or other methods. Predictions for compounds that fall outside the AD are considered less reliable.

For a hypothetical QSAR model for this compound derivatives, the statistical parameters in the table below would be critical for evaluating its quality.

Table 2: Key Statistical Parameters for Evaluating a QSAR Model

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| q² | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |

| R²pred | Predictive correlation coefficient for the external test set | > 0.5 |

| F-statistic | Statistical significance of the regression model | High value |

| RMSE | Root Mean Square Error | Low value |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on the three-dimensional arrangement of essential chemical features responsible for a molecule's biological activity. researchgate.net A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are necessary for binding to a specific biological target.

For this compound, a pharmacophore model could be generated based on a set of known active analogs. This model would likely highlight the following features:

Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group and the morpholine ring.

Hydrogen Bond Donor/Acceptor: The carboxylic acid group.

Aromatic Ring: The central benzene ring.

Hydrophobic Features: The morpholine ring can also contribute to hydrophobic interactions.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound libraries to identify novel molecules with the desired structural features and, therefore, a higher probability of being active. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.

Ligand-based drug design, which encompasses both SAR/QSAR and pharmacophore modeling, provides a rational framework for optimizing lead compounds. By understanding the key molecular features that drive activity, medicinal chemists can make targeted modifications to the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. For instance, insights from a pharmacophore model could guide the design of new derivatives where the spatial arrangement of key functional groups is optimized for interaction with the target's binding site.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For "4-(Morpholine-4-sulfonyl)-benzoic acid" and its derivatives, docking studies are instrumental in identifying potential biological targets and elucidating the key interactions that govern binding affinity.

These simulations often reveal that the morpholine (B109124) and sulfonyl groups play a crucial role in forming hydrogen bonds and other electrostatic interactions with amino acid residues in the active site of a target protein. The benzoic acid moiety can contribute to binding through hydrophobic and aromatic interactions. For instance, studies on related sulfonamide derivatives have shown that these molecules can effectively dock into the active sites of enzymes like carbonic anhydrase and methicillin-resistant Staphylococcus aureus (MRSA) proteins. researchgate.netajgreenchem.com The calculated binding energies from these simulations provide a quantitative measure of the binding affinity, helping to rank potential drug candidates. ajgreenchem.com

Below is a hypothetical data table illustrating the type of results obtained from molecular docking studies.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | -8.5 | HIS94, HIS96, THR199 |

| MRSA Protein (PDB: 4TO8) | -7.8 | LYS68, ARG139 |

| Cyclooxygenase-2 (COX-2) | -9.2 | ARG120, TYR355, SER530 |

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape and binding stability of "this compound" with its target. ajgreenchem.com MD simulations track the movements of atoms over time, providing insights into the flexibility of the ligand and the protein, as well as the stability of their interactions.

These simulations can reveal how the molecule adapts its conformation upon binding and how water molecules might mediate interactions at the binding site. bohrium.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex over the simulation time can indicate the stability of the binding pose predicted by docking. ajgreenchem.com For example, a stable RMSD for the ligand within the binding pocket suggests a persistent and favorable interaction. ajgreenchem.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of "this compound". researchgate.netnih.gov These methods provide a detailed understanding of the molecule's properties, including its molecular geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to determine the molecule's chemical reactivity and kinetic stability. researchgate.net The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting non-covalent interactions with biological targets. researchgate.net For "this compound," the oxygen atoms of the sulfonyl and carboxyl groups, along with the morpholine oxygen, are expected to be key sites for electrophilic attack and hydrogen bond formation.

A representative table of calculated quantum chemical parameters is shown below.

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 4.8 D |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization

In the early stages of drug development, it is crucial to assess the pharmacokinetic and toxicological properties of a compound. In silico ADMET prediction tools are used to estimate properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.

For "this compound," these predictive models can help to identify potential liabilities. For example, the presence of the morpholine ring generally improves aqueous solubility and can influence metabolic pathways. The predicted XlogP value gives an indication of the compound's lipophilicity, which is a key factor in its absorption and distribution. uni.lu Public databases like PubChem provide pre-computed ADMET-related properties. uni.lu

De Novo Drug Design and Virtual Screening Based on Computational Methods

The structural framework of "this compound" can serve as a starting point for de novo drug design and virtual screening campaigns. nih.gov De novo design algorithms can generate novel molecular structures with desired properties by assembling fragments or growing a molecule within the constraints of a target's binding site. nih.gov

Virtual screening involves the computational assessment of large libraries of compounds to identify those that are most likely to bind to a drug target. Derivatives of "this compound" can be included in these libraries, or the core structure itself can be used as a query to search for structurally similar compounds with potentially improved activity or pharmacokinetic profiles.

Preclinical and Early Stage Translational Research

In Vivo Efficacy Studies in Relevant Animal Models of Disease

Currently, specific in vivo efficacy studies for 4-(Morpholine-4-sulfonyl)-benzoic acid have not been detailed in available scientific literature. However, research into its derivatives provides some direction for potential therapeutic areas. For instance, derivatives of morpholine-sulfonyl benzoic acid have demonstrated noteworthy activity in laboratory settings, particularly in the context of cancer research where they have been observed to reduce the proliferation of various cancer cell lines. Studies on other benzoic acid derivatives have also shown potential as inhibitors of enzymes such as steroid 5 alpha-reductase, which is relevant in various hormonal disorders.

Future in vivo research would necessitate the use of established animal models to validate these preliminary findings. For example, if pursuing an anti-inflammatory indication, rodent models of arthritis or inflammatory bowel disease would be appropriate. Similarly, for oncology applications, xenograft models where human cancer cells are implanted into immunocompromised mice would be crucial to assess the compound's ability to inhibit tumor growth in a living organism.

Pharmacokinetic and Pharmacodynamic Profiling in Animal Models

The characterization of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile is a cornerstone of preclinical development. PK studies describe the journey of the drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). PD studies, on the other hand, detail the drug's effects on the body.

For this compound, specific animal PK/PD data is not yet available. However, based on its structure, which includes a morpholine (B109124) ring and a benzoic acid moiety, it is anticipated to possess a unique solubility and metabolic profile. The morpholine group can influence polarity and hydrogen-bonding capacity, while the sulfonyl group may affect its interaction with biological targets.

A typical pharmacokinetic profile for this compound in an animal model, such as a rat or mouse, would be established by analyzing blood and tissue samples over time after administration. This would provide key parameters as outlined in the hypothetical table below.

Hypothetical Pharmacokinetic Parameters in a Rodent Model

| Parameter | Description | Hypothetical Value Range |

|---|---|---|

| Tmax | Time to reach maximum plasma concentration | 1-4 hours |

| Cmax | Maximum plasma concentration | Dose-dependent |

| AUC | Area under the plasma concentration-time curve | Dose-dependent |

| t1/2 | Elimination half-life | 4-12 hours |

| Bioavailability | Fraction of administered dose reaching systemic circulation | 30-70% (Oral) |

Pharmacodynamic assessments would focus on measuring the compound's effect on specific biomarkers related to its proposed mechanism of action. For instance, if it is being investigated as an anti-inflammatory agent, researchers would measure levels of pro-inflammatory cytokines in treated animals.

Preliminary Safety and Toxicology Assessments in Preclinical Models

Before any compound can be considered for human trials, a thorough evaluation of its safety and toxicology is imperative. This involves a battery of tests in preclinical models to identify potential adverse effects and to determine a safe dose range.

For this compound, specific toxicology studies have not been published. Generally, these assessments begin with acute toxicity studies in rodents to determine the dose at which significant adverse effects are observed. This is followed by sub-chronic and chronic toxicity studies, where the compound is administered daily for extended periods (e.g., 28 or 90 days) to monitor for any long-term health consequences. These studies typically involve detailed clinical observations, blood chemistry analysis, and histopathological examination of major organs.

Investigation of Potential Drug-Drug Interactions

In a clinical setting, patients are often taking multiple medications. Therefore, understanding the potential for a new drug to interact with other commonly used drugs is a critical safety consideration. These interactions can alter the efficacy or toxicity of the new drug or the co-administered medications.

Investigations into the drug-drug interaction potential of this compound would primarily focus on its effect on major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. In vitro studies using human liver microsomes are typically the first step to identify which CYP enzymes are involved in its metabolism and whether it inhibits or induces any of these enzymes. While specific data for this compound is not available, the broader class of benzoic acid-containing compounds can exhibit interactions. For example, benzoic acid itself can have numerous interactions with other drugs.

Biopharmaceutical Considerations for Future Development

The successful development of a new drug product depends not only on its pharmacological properties but also on biopharmaceutical factors that influence its delivery and stability. For this compound, these considerations would include its solid-state properties, solubility, and permeability, which collectively determine its suitability for formulation into a final dosage form.

The morpholine and sulfonyl groups in its structure will play a significant role in these characteristics. For instance, the compound's solubility in various physiological pH ranges would need to be thoroughly characterized to support the development of an oral dosage form. If solubility is poor, formulation strategies such as salt formation, co-crystallization, or the use of amorphous solid dispersions might be explored to enhance its dissolution and subsequent absorption. Stability studies under various conditions of temperature, humidity, and light would also be essential to ensure the product maintains its quality over its shelf life.

Future Directions and Research Perspectives

Exploration of Novel Chemical Space for Enhanced Potency and Specificity

The exploration of novel chemical spaces is a cornerstone of modern medicinal chemistry, aiming to identify next-generation compounds with improved therapeutic profiles. nih.govnih.govresearchgate.net For 4-(morpholine-4-sulfonyl)-benzoic acid, this involves the strategic modification of its core structure to enhance potency and target specificity. Natural products, with their vast chemical diversity, often serve as a source of inspiration for creating new drugs. nih.govresearchgate.net

Future research will likely focus on:

Scaffold Hopping and Bioisosteric Replacement: Systematically replacing parts of the this compound structure with other chemical groups (bioisosteres) that retain or improve biological activity while modifying other properties like solubility or metabolic stability.

Fragment-Based Drug Discovery: Utilizing small chemical fragments that bind to the target protein and then growing or linking them to create a more potent lead compound.

Computational Modeling and In Silico Screening: Employing computer models to predict how modifications to the lead compound will affect its binding to the target, allowing for the rational design of more potent and specific derivatives. nih.gov

Development of Advanced Drug Delivery Systems for this compound and its Derivatives

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at the right concentration and for the desired duration. Advanced drug delivery systems offer a means to overcome limitations such as poor solubility, rapid metabolism, and off-target toxicity. nih.gov

For this compound and its derivatives, future research in this area could involve:

Nanoparticle-Based Delivery: Encapsulating the drug in lipid or polymeric nanoparticles can improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells. nih.gov

Hydrogel Formulations: Injectable, biodegradable hydrogels can provide sustained release of the drug over an extended period, which is particularly beneficial for chronic conditions. nih.gov

Prodrug Strategies: Modifying the drug into an inactive "prodrug" form that is converted to the active drug at the target site can enhance its pharmacokinetic profile and reduce side effects.

Combination Therapies and Synergistic Effects with Existing Agents

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve better outcomes. nih.govnih.gov Combining drugs with different mechanisms of action can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. elifesciences.orgresearchgate.net

Future research will likely investigate the potential of this compound derivatives in combination with:

Standard-of-Care Chemotherapeutics: To enhance their efficacy and potentially overcome drug resistance. nih.gov

Targeted Therapies: To simultaneously inhibit multiple signaling pathways involved in disease progression. mdpi.com

Immunotherapies: To modulate the immune system's response to the disease.

Identifying synergistic combinations often requires high-throughput screening of various drug pairings and concentrations. mdpi.com